2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Description
This compound (Ref: 10-F715293) is a piperidine derivative featuring a 1H-imidazole ring substituted at position 4 with a 3-fluorophenyl group and at position 2 with a piperidine moiety, forming a hydrochloride salt. The fluorine atom on the phenyl ring enhances lipophilicity and may influence binding affinity via electronic effects .
Properties
IUPAC Name |
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3.ClH/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12;/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSWLSZMGQATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Formation of the Piperidine Moiety: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.
Final Coupling: The imidazole and piperidine moieties are coupled together using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally friendly. This often includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that imidazole derivatives, including 2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride, exhibit potential anticancer properties. Studies have shown that modifications to the imidazole ring can enhance cytotoxic effects against various cancer cell lines, suggesting a pathway for developing novel anticancer agents .
- Antimicrobial Properties
- Neurological Research
Table 1: Summary of Case Studies Involving this compound
Synthesis and Derivatives
The synthesis of this compound involves the reaction of piperidine derivatives with substituted imidazole compounds. Variations in the synthesis can lead to different biological activities, allowing researchers to tailor compounds for specific therapeutic targets.
Table 2: Synthetic Pathways for Imidazole Derivatives
| Starting Material | Reaction Conditions | Product |
|---|---|---|
| Piperidine + Imidazole Derivative | Heat, solvent (e.g., ethanol) | This compound |
| Substituted Phenol + Imidazole | Acid catalyst, reflux | Various substituted imidazole derivatives |
Mechanism of Action
The mechanism of action of 2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following compounds share structural similarities (piperidine-imidazole core or related substituents):
2.2 Pharmacological and Physicochemical Properties
- Fluorine vs. In contrast, the trifluoromethyl group in the analog (C₉H₁₂Cl₂F₃N₃) offers stronger electronegativity, which may reduce metabolic degradation .
- Salt Forms : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for bioavailability. Dihydrochloride salts (e.g., C₈H₁₅Cl₂N₃) may exhibit higher crystallinity .
- Substitution Patterns: Piperidine linked to imidazole-C2 (target) vs.
Biological Activity
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring linked to an imidazole moiety, which is further substituted with a 3-fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has shown potential in modulating the activity of various biological targets, including:
- Opioid Receptors : Similar compounds have demonstrated selective agonist activity at delta-opioid receptors, which may contribute to anxiolytic and antidepressant effects .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a potential role as an antibacterial agent .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial properties of various piperidine derivatives, including the target compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Anticancer Properties : Research on related imidazole derivatives demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer activity. The study highlighted the importance of three-dimensional structures for better interaction with protein binding sites .
Comparative Analysis
When compared to other imidazole and piperidine derivatives, this compound stands out due to its unique combination of functional groups which may confer specific pharmacological properties.
Similar Compounds
The following compounds share structural similarities and exhibit comparable biological activities:
| Compound | Key Activity |
|---|---|
| Metronidazole | Antimicrobial |
| Tinidazole | Antiprotozoal |
| Piperidine Derivatives | Various pharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
